PF-06305591 Demonstrates 2,000-Fold Selectivity for NaV1.8 Over Other Human NaV Isoforms, a Key Differentiator from Broad-Spectrum Blockers
PF-06305591 shows exquisite selectivity (>2,000-fold) for the human NaV1.8 channel over other human NaV isoforms (hNaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7). While it potently inhibits NaV1.8 with an IC50 of 15 ± 2 nM, its IC50 against all other tested NaV isoforms is >30 µM [1]. This contrasts sharply with non-selective sodium channel blockers like tetrodotoxin (TTX), which inhibits multiple TTX-sensitive isoforms (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.6, 1.7) at low nanomolar concentrations, and with earlier NaV1.8 inhibitors like A-803467, which have a lower selectivity window [2].
| Evidence Dimension | NaV Isoform Selectivity (Fold-Selectivity for NaV1.8) |
|---|---|
| Target Compound Data | IC50 for hNaV1.8 = 15 ± 2 nM; IC50 for hNaV1.1-1.7 = >30 µM each |
| Comparator Or Baseline | Tetrodotoxin (TTX): IC50 for TTX-sensitive isoforms (NaV1.1-1.4, 1.6-1.7) < 10 nM. A-803467: IC50 for NaV1.8 ≈ 8-140 nM, with lower selectivity window. |
| Quantified Difference | PF-06305591 selectivity >2,000-fold. TTX and A-803467 exhibit significantly lower selectivity for NaV1.8. |
| Conditions | Human voltage-gated sodium channel isoforms (hNaV1.1-1.8) expressed in HEK cells, assessed by patch-clamp electrophysiology. |
Why This Matters
This high degree of selectivity ensures that any observed biological effects in pain models can be confidently attributed to NaV1.8 blockade, minimizing experimental noise from off-target sodium channel activity.
- [1] Brown, A. D., et al. (2019). The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain. Bioorganic & Medicinal Chemistry, 27(1), 194-207. View Source
- [2] Jarvis, M. F., et al. (2007). A-803467, a potent and selective NaV1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proceedings of the National Academy of Sciences, 104(20), 8520-8525. View Source
